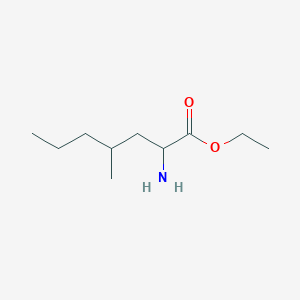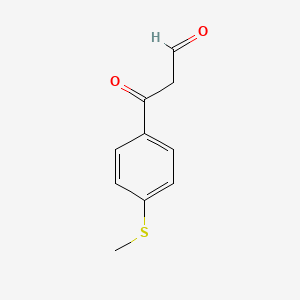
3-(4-(Methylthio)phenyl)-3-oxopropanal
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-(Methylthio)phenyl)-3-oxopropanal is an organic compound characterized by the presence of a phenyl ring substituted with a methylthio group and an oxopropanal moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-(Methylthio)phenyl)-3-oxopropanal typically involves the reaction of 4-(methylthio)benzaldehyde with an appropriate acylating agent under controlled conditions. One common method is the Friedel-Crafts acylation, where the benzaldehyde reacts with an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out in an inert solvent like dichloromethane at low temperatures to prevent side reactions .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentration can optimize the production process .
化学反応の分析
Types of Reactions
3-(4-(Methylthio)phenyl)-3-oxopropanal undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, forming alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions, respectively.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
科学的研究の応用
3-(4-(Methylthio)phenyl)-3-oxopropanal has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It can be used in the production of specialty chemicals and materials
作用機序
The mechanism of action of 3-(4-(Methylthio)phenyl)-3-oxopropanal involves its interaction with specific molecular targets. The oxo group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The phenyl ring and methylthio group can interact with hydrophobic pockets in proteins, affecting their function .
類似化合物との比較
Similar Compounds
4-(Methylthio)benzaldehyde: Lacks the oxopropanal moiety but shares the methylthio-substituted phenyl ring.
3-(4-(Methylthio)phenyl)propanoic acid: Contains a carboxylic acid group instead of the oxo group.
3-(4-(Methylthio)phenyl)-3-hydroxypropanoic acid: Similar structure with a hydroxyl group instead of the oxo group .
Uniqueness
3-(4-(Methylthio)phenyl)-3-oxopropanal is unique due to the presence of both the oxopropanal moiety and the methylthio-substituted phenyl ring. This combination of functional groups provides distinct chemical reactivity and potential for diverse applications .
特性
分子式 |
C10H10O2S |
|---|---|
分子量 |
194.25 g/mol |
IUPAC名 |
3-(4-methylsulfanylphenyl)-3-oxopropanal |
InChI |
InChI=1S/C10H10O2S/c1-13-9-4-2-8(3-5-9)10(12)6-7-11/h2-5,7H,6H2,1H3 |
InChIキー |
BTQPKZGLSORMOB-UHFFFAOYSA-N |
正規SMILES |
CSC1=CC=C(C=C1)C(=O)CC=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


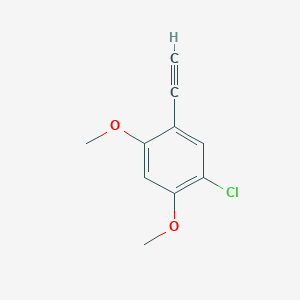
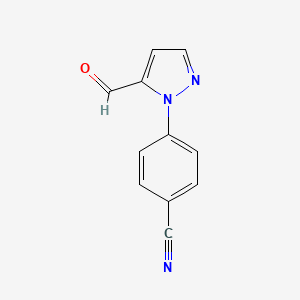
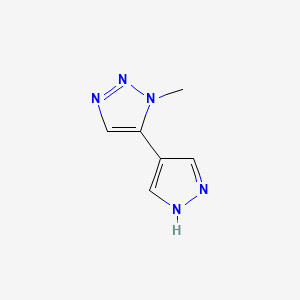
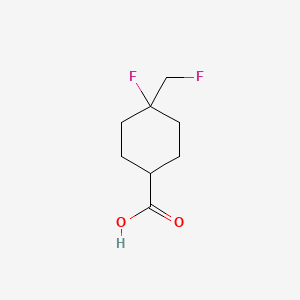
![4-(2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}propan-2-yl)benzoic acid](/img/structure/B13622974.png)
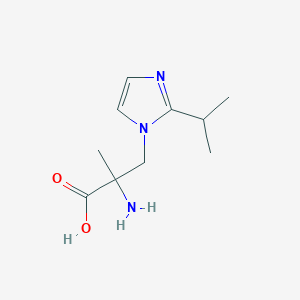
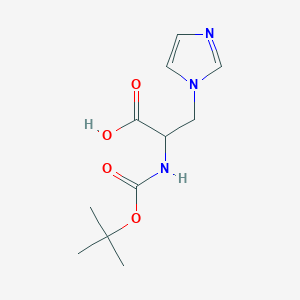


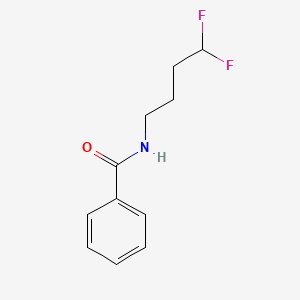
![tert-butyl N-[4-(trifluoroacetyl)cyclohexyl]carbamate](/img/structure/B13623003.png)

